
1,1'-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene: is an organic compound characterized by the presence of a pent-2-yne backbone with two sulfonyl groups attached to the fifth carbon, and two benzene rings attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene typically involves the following steps:
-
Formation of the Pent-2-yne Backbone: : The initial step involves the formation of the pent-2-yne backbone. This can be achieved through the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
-
Introduction of Sulfonyl Groups: : The sulfonyl groups are introduced through sulfonation reactions. This can be done by treating the pent-2-yne backbone with sulfonyl chlorides in the presence of a base such as pyridine.
-
Attachment of Benzene Rings: : The final step involves the attachment of benzene rings to the first carbon of the pent-2-yne backbone. This can be achieved through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the alkyne and sulfonyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Catalytic hydrogenation using palladium on carbon is a typical method.
-
Substitution: : The benzene rings can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophiles.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Mécanisme D'action
The mechanism of action of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the alkyne and benzene rings can engage in π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)diphenylmethane: Similar structure but with a diphenylmethane backbone.
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzyl: Similar structure but with a dibenzyl backbone.
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)diethylbenzene: Similar structure but with an ethylbenzene backbone.
Uniqueness
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene is unique due to its specific combination of a pent-2-yne backbone with sulfonyl groups and benzene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry.
Propriétés
Numéro CAS |
756898-49-4 |
|---|---|
Formule moléculaire |
C17H16O4S2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)pent-3-ynylsulfonylbenzene |
InChI |
InChI=1S/C17H16O4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13,17H,14H2,1H3 |
Clé InChI |
BEOMXMJOWPSCDW-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
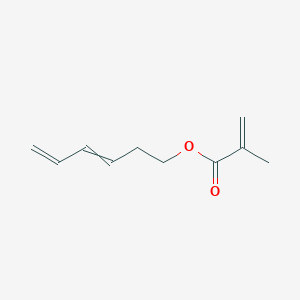
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

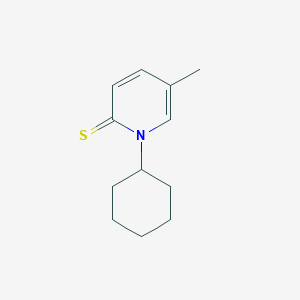
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
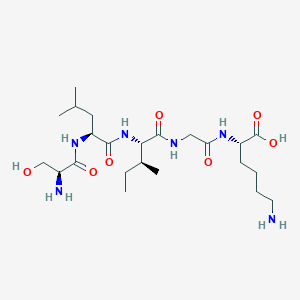
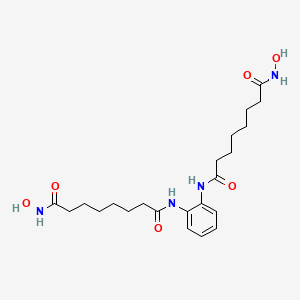
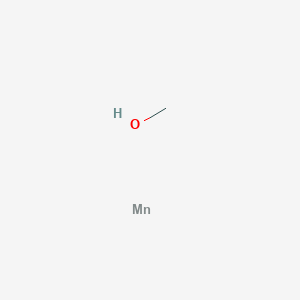

![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
